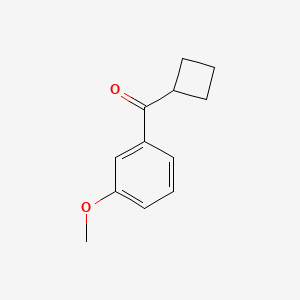
Cyclohexyl 2,4-difluorophenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl 2,4-difluorophenyl ketone is a chemical compound with the molecular formula C13H14F2O . It has been widely researched due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of Cyclohexyl 2,4-difluorophenyl ketone consists of a cyclohexyl group attached to a 2,4-difluorophenyl ketone . The molecular weight of this compound is 224.25 g/mol.Scientific Research Applications
Stobbe Condensation
- Cyclohexyl phenyl ketones, when condensed with dimethyl succinate, predominantly yield trans-half esters, which are cyclized to naphthalene derivatives. This process is significant in synthesizing complex organic structures (Baddar, El-Newaihy, & Ayoub, 1971).
Hydrodeoxygenation
- Cyclohexanone has been used as a model substrate in the hydrodeoxygenation of aliphatic ketones. Alkali-treated Ni/HZSM-5 catalysts exhibit excellent performance in this reaction, illustrating their potential in industrial ketone processing (Kong et al., 2013).
Oxidation Processes
- In the oxidation of cyclohexanone to adipic acid, using aqueous H2O2 as a catalyst under solvent-free conditions, high yields are achieved. This process is applicable to cyclic ketones, demonstrating the versatility of cyclohexyl ketones in chemical synthesis (Usui & Sato, 2003).
Photocatalytic Oxidation
- Cyclohexane's liquid-phase photolytic and photocatalytic oxidation over TiO2 under varying light exposures illustrates the use of cyclohexyl ketones in photochemical processes. This study highlights the potential for efficient ketone formation and the influence of catalyst structure (Du, Moulijn, & Mul, 2006).
Catalytic Esterification
- Cyclohexanone derivatives have been used in catalytic esterification processes. The synthesis of specific esters from cyclohexanone illustrates its utility in producing compounds with applications in various industries (Saha & Streat, 1998).
Catalytic Oxidation
- Ruthenium-catalyzed oxidation of cyclohexane to produce cyclohexyl trifluoroacetate and cyclohexanone demonstrates the use of cyclohexyl ketones in advanced oxidation reactions. These findings are vital for developing new catalytic processes (Murahashi et al., 2000).
properties
IUPAC Name |
cyclohexyl-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYJFIBXMBVVRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642611 |
Source


|
| Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2,4-difluorophenyl ketone | |
CAS RN |
898769-54-5 |
Source


|
| Record name | Cyclohexyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














